Calyxin B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H34O8 |
|---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
1-[2,4-dihydroxy-3-[(1S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C35H34O8/c1-43-32-21-31(41)33(35(42)34(32)30(40)20-10-23-8-16-27(38)17-9-23)29(24-11-18-28(39)19-12-24)4-2-3-25(36)13-5-22-6-14-26(37)15-7-22/h2,4,6-12,14-21,25,29,36-39,41-42H,3,5,13H2,1H3/t25?,29-/m0/s1 |
InChI Key |
DHYXVFFHVYUZJU-QFCCLOIZSA-N |
Origin of Product |
United States |
Methodological & Application
Eriocalyxin B: Application Notes and Protocols for In Vivo Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriocalyxin B (EriB), a natural diterpenoid isolated from Isodon eriocalyx, has demonstrated significant anti-tumor effects in a variety of preclinical xenograft models.[1][2] Its multifaceted mechanism of action, which includes the induction of apoptosis, inhibition of key oncogenic signaling pathways, and suppression of angiogenesis and metastasis, makes it a compelling candidate for cancer therapeutic development.[3][4][5] These application notes provide a comprehensive overview of the in vivo application of Eriothis compound in xenograft mouse models, summarizing key quantitative data and detailing experimental protocols to aid in the design and execution of future studies.
Data Presentation: In Vivo Efficacy of Eriothis compound
The anti-tumor activity of Eriothis compound has been validated across several cancer types in xenograft mouse models. The following tables summarize the quantitative data from various studies, highlighting its potent effects on tumor growth.
Table 1: Eriothis compound Efficacy in a Lymphoma Xenograft Model
| Cancer Type | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Lymphoma | Raji (Burkitt's lymphoma) | 15 mg/kg, every other day, i.p. | ~60% reduction in tumor volume compared to control | [2] |
Table 2: Eriothis compound Efficacy in a Breast Cancer Xenograft Model
| Cancer Type | Xenograft Model | Treatment Regimen | Key Findings | Reference |
| Breast Cancer | 4T1 | 5 mg/kg/day | Significant suppression of tumor growth and angiogenesis. Decreased tumor vascularization. | [4] |
| Triple-Negative Breast Cancer | MDA-MB-231 | 10 mg/kg/day, i.p. | Significant suppression of tumor growth and metastasis. | [2] |
Table 3: Eriothis compound Efficacy in a Pancreatic Cancer Xenograft Model
| Cancer Type | Xenograft Model | Treatment Regimen | Key Findings | Reference |
| Pancreatic Cancer | CAPAN-2 | 2.5 mg/kg, i.p. | Significant reduction in tumor weight and increased superoxide (B77818) levels. | [2][6] |
Note: i.p. denotes intraperitoneal injection.
Experimental Protocols
The following are detailed methodologies for key experiments involving Eriothis compound in in vivo xenograft mouse models.
Xenograft Tumor Establishment and Drug Administration
This protocol outlines the essential steps for establishing xenograft tumors in mice and the subsequent administration of Eriothis compound.
a. Cell Culture and Animal Models:
-
Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, Raji for lymphoma, CAPAN-2 for pancreatic cancer) are cultured under standard laboratory conditions.[2]
-
Immunocompromised mice, such as BALB/c nude mice, are typically used to prevent the rejection of human tumor xenografts.[2]
b. Tumor Implantation:
-
A suspension of cancer cells, typically 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL of a suitable medium (e.g., PBS or serum-free medium), is prepared.[2]
-
The cell suspension is subcutaneously injected into the flank or another relevant anatomical site of the mice.[2]
c. Treatment Protocol:
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into a control group and a treatment group.[2]
-
Eriothis compound is dissolved in a suitable vehicle, such as a mixture of DMSO, Cremophor EL, and saline.[2]
-
The treatment is administered via intraperitoneal (i.p.) injection at the specified dosages and schedules as indicated in the data tables.[2] The control group receives only the vehicle.[2]
d. Monitoring Tumor Growth:
-
Tumor dimensions (length and width) are measured at regular intervals using calipers.[2]
-
Tumor volume is calculated using the formula: (Length × Width²) / 2.[2]
-
Body weight of the mice should be monitored throughout the study to assess toxicity.[4]
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed for final analysis.[2]
Immunohistochemistry (IHC) for Biomarker Analysis
IHC is used to detect the expression of specific proteins within the tumor tissue to understand the mechanism of action of Eriothis compound.
-
Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin.
-
Sectioning: The paraffin-embedded tissues are sectioned into thin slices (e.g., 4-5 µm).
-
Staining: The sections are deparaffinized, rehydrated, and then subjected to antigen retrieval. The slides are then incubated with primary antibodies against biomarkers of interest such as Ki67 (proliferation), CD31 (angiogenesis), VEGFR-2, and VEGF.[4]
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogen to visualize the protein expression.
-
Analysis: The stained slides are examined under a microscope, and the percentage of positive cells or staining intensity is quantified.[4]
In Situ Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is employed to detect DNA fragmentation, a hallmark of apoptosis, within the tumor tissue.
-
Tissue Preparation: Similar to IHC, tumor tissues are fixed and sectioned.
-
Labeling: The tissue sections are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Visualization: The apoptotic cells are visualized and quantified using a fluorescence microscope. An increase in the number of TUNEL-positive cells in the Eriothis compound-treated group compared to the control group indicates the induction of apoptosis.[3]
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by Eriothis compound and the general experimental workflow.
Caption: Experimental workflow for Eriothis compound in vivo xenograft mouse models.
Caption: Key signaling pathways modulated by Eriothis compound in cancer cells.
Eriothis compound has been shown to modulate multiple cellular signaling pathways.[3] It inhibits the nuclear factor (NF)-κB and AKT pathways.[3] In some cancer types, it has been observed to activate the extracellular signal-related kinase (ERK) pathway.[3] Furthermore, EriB is a potent inhibitor of the STAT3 signaling pathway, directly and covalently targeting STAT3 to block its phosphorylation and activation.[7] In the context of angiogenesis, Eriothis compound inhibits VEGF-induced phosphorylation of VEGF receptor-2.[4] It also suppresses the Akt/mTOR/p70S6K signaling pathway.[8] The modulation of these pathways ultimately leads to the induction of apoptosis and the suppression of tumor growth.[3][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eriothis compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural product Eriothis compound suppressed triple negative breast cancer metastasis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eriothis compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 8. Eriothis compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Eriocalyxin B Apoptosis Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing unexpected results in Eriocalyxin B (EriB)-induced apoptosis assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways involved in Eriothis compound-induced apoptosis?
A1: Eriothis compound induces apoptosis through a multi-faceted approach targeting several key signaling pathways. The primary mechanisms include the inhibition of pro-survival pathways such as NF-κB, Akt/mTOR, and STAT3.[1][2][3] Concurrently, EriB activates the pro-apoptotic ERK signaling pathway and promotes the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis.[1][4]
Q2: I am not observing a significant increase in apoptosis after Eriothis compound treatment. What are the possible reasons?
A2: Several factors could contribute to a lack of apoptotic induction. These include suboptimal drug concentration or treatment duration, poor cell health, or issues with the apoptosis detection assay itself.[5][6] It is also crucial to consider the specific sensitivity of your cell line to Eriothis compound.
Q3: Can Eriothis compound induce other forms of cell death besides apoptosis?
A3: Yes, besides apoptosis, Eriothis compound has been shown to induce autophagy in some cancer cell lines, such as prostate and breast cancer cells.[2][7] Interestingly, in some contexts, inhibiting autophagy can enhance EriB-induced apoptosis.[2]
Q4: Is it necessary to collect both adherent and floating cells for apoptosis analysis after Eriothis compound treatment?
A4: Absolutely. Apoptotic cells often detach from the culture surface. Therefore, it is critical to collect both the supernatant containing floating cells and the adherent cells to get an accurate measurement of the total apoptotic population.[6]
Troubleshooting Guides
Annexin V/PI Staining Assays
Issue: High percentage of necrotic (Annexin V+/PI+) or apoptotic cells in the untreated control group.
| Possible Cause | Recommended Solution |
| Cell culture conditions | Ensure cells are in the logarithmic growth phase and not over-confluent.[5] Use fresh culture medium. |
| Harsh cell handling | Avoid vigorous pipetting or high-speed centrifugation that can damage cell membranes.[5] |
| Trypsinization issues | Over-trypsinization can lead to false positives. Use a gentle cell dissociation reagent or scrape the cells. Avoid EDTA-containing solutions as Annexin V binding is calcium-dependent.[5] |
Issue: Weak or no Annexin V signal in Eriothis compound-treated cells.
| Possible Cause | Recommended Solution |
| Suboptimal EriB treatment | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your cell line.[6] |
| Reagent issues | Ensure the Annexin V/PI kit is not expired and has been stored correctly.[5] Run a positive control (e.g., cells treated with a known apoptosis inducer) to validate the assay.[6] |
| Incorrect staining procedure | Follow the manufacturer's protocol carefully. Ensure the correct buffers are used and incubation times are appropriate.[2] |
Caspase Activity Assays
Issue: No significant increase in caspase-3/7 activity after Eriothis compound treatment.
| Possible Cause | Recommended Solution |
| Timing of assay | Caspase activation is a transient event. Perform a time-course experiment to identify the peak of caspase activity. |
| Cell line resistance | The specific cell line may have defects in the caspase cascade. |
| Assay sensitivity | Ensure the assay is sensitive enough to detect changes in your experimental setup. Consider using a more sensitive fluorometric or luminometric assay.[8] |
| Inactive reagents | Use a positive control to confirm the activity of the caspase substrate and other kit components. |
Western Blotting for Apoptosis Markers
Issue: Difficulty detecting cleaved caspase-3 or changes in Bcl-2 family proteins.
| Possible Cause | Recommended Solution |
| Low protein expression | The target protein may be expressed at low levels. Increase the amount of protein loaded onto the gel. |
| Poor antibody quality | Use an antibody that is validated for Western blotting and specific to the cleaved form of the protein. Run a positive control lysate if available. |
| Inefficient protein transfer | Verify protein transfer by staining the membrane with Ponceau S after transfer.[7] |
| Suboptimal sample preparation | Prepare fresh cell lysates and include protease and phosphatase inhibitors to prevent protein degradation.[7] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Eriothis compound-induced apoptosis.
Table 1: IC50 Values of Eriothis compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |
| PC-3 | Prostate Cancer | 0.46 - 0.88 | 24 - 48 | [1] |
| 22RV1 | Prostate Cancer | 1.20 - 3.26 | 24 - 48 | [1] |
| MDA-MB-231 | Triple Negative Breast Cancer | Not specified, significant inhibition at 1.5-3 µM | 24 | [3][4] |
Table 2: Apoptosis Induction by Eriothis compound
| Cell Line | EriB Concentration (µM) | Treatment Duration (h) | % of Apoptotic Cells (Annexin V+) | Reference |
| PC-3 | 0.5 | 48 | 42.1 | [1] |
| 22RV1 | 2 | 48 | 31 | [1] |
| MDA-MB-231 | 1.5 | Not specified | Dose-dependent increase | [3] |
| MDA-MB-231 | 3 | Not specified | Dose-dependent increase | [3] |
Experimental Protocols
Annexin V-FITC/PI Staining for Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Eriothis compound for the appropriate duration. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle, non-enzymatic cell dissociation method.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Gently vortex.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze by flow cytometry within one hour.[2]
Western Blot Analysis of Apoptosis-Related Proteins
-
Cell Lysis: After treatment with Eriothis compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]
Visualizations
Caption: Eriothis compound-induced apoptosis signaling pathways.
Caption: General experimental workflow for apoptosis assays.
Caption: Troubleshooting logic for unexpected results.
References
- 1. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pjps.pk [pjps.pk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Cytotoxicity of Eriocalyxin B and Doxorubicin in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of Eriocalyxin B (EriB), a natural diterpenoid, and Doxorubicin (B1662922) (DOX), a conventional chemotherapeutic agent. This report compiles experimental data, details methodologies for key experiments, and visualizes the distinct signaling pathways through which these compounds exert their effects.
Quantitative Cytotoxicity Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for Eriothis compound and Doxorubicin across a range of cancer cell lines, as determined by MTT assays. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as incubation time and specific assay protocols.
| Cell Line | Cancer Type | Eriothis compound (µM) | Doxorubicin (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.35 - 2.25[1] | 6.602[2] |
| MCF-7 | ER-Positive Breast Cancer | >100 (low sensitivity)[1] | 2.5 - 8.306[2][3] |
| PC-3 | Prostate Cancer | 0.46 - 0.88[4] | 8.00[5] |
| 22RV1 | Prostate Cancer | 1.20 - 3.26[4] | Not widely reported |
| PANC-1 | Pancreatic Cancer | Potent cytotoxicity reported[6] | Not widely reported |
| CAPAN-2 | Pancreatic Cancer | Potent cytotoxicity reported[6] | Not widely reported |
| A549 | Lung Cancer | Not widely reported | >20 (resistant)[3][5] |
| HeLa | Cervical Cancer | Not widely reported | 1.00 - 2.9[3][5] |
| HepG2 | Hepatocellular Carcinoma | Not widely reported | 12.2[3] |
| IMR-32 | Neuroblastoma | Less effective than Doxorubicin[7] | More effective than EriB[7] |
| UKF-NB-4 | Neuroblastoma | Similar to Doxorubicin[7] | Similar to EriB[7] |
Mechanisms of Action: Distinct Pathways to Cell Death
Eriothis compound and Doxorubicin induce cytotoxicity through fundamentally different molecular mechanisms. EriB primarily targets key signaling pathways that are often dysregulated in cancer, while Doxorubicin directly damages DNA and inhibits essential enzymes for DNA replication.
Eriothis compound: A Multi-Targeted Signaling Inhibitor
Eriothis compound exerts its anticancer effects by modulating multiple signaling cascades crucial for cancer cell survival and proliferation. Two of its primary targets are the STAT3 and Akt/mTOR pathways.
STAT3 Signaling Pathway Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Eriothis compound has been shown to be a potent and specific inhibitor of the STAT3 signaling pathway.[5][8][9] It directly and covalently binds to a cysteine residue (Cys712) in the SH2 domain of the STAT3 protein.[5] This binding prevents the phosphorylation and activation of STAT3, thereby blocking its translocation to the nucleus and the transcription of its target genes, which include anti-apoptotic proteins like Bcl-2 and cell cycle regulators.[5][8][9]
Akt/mTOR Signaling Pathway Inhibition: The PI3K/Akt/mTOR pathway is another critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer. Studies have demonstrated that Eriothis compound can suppress the phosphorylation of both Akt and the mammalian target of rapamycin (B549165) (mTOR), leading to the induction of apoptosis and autophagy in cancer cells.[6][10] By inhibiting this pathway, EriB disrupts essential cellular processes that cancer cells rely on for their growth and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 10. Eriothis compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
